3-Benzyloxy-5-hydroxybenzonitrile
Overview
Description
3-Benzyloxy-5-hydroxybenzonitrile is an organic compound with the molecular formula C14H11NO2 It is characterized by a benzonitrile core substituted with benzyloxy and hydroxy groups at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution of the hydroxy group with the benzyloxy group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products:
Oxidation: 3-Benzyloxy-5-hydroxybenzaldehyde.
Reduction: 3-Benzyloxy-5-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-hydroxybenzonitrile depends on its specific application
Nitrile Group: Can form hydrogen bonds or coordinate with metal ions in catalytic processes.
Hydroxy Group: Can participate in hydrogen bonding and act as a nucleophile in chemical reactions.
Benzyloxy Group: Can enhance the lipophilicity of the molecule, affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
3-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less lipophilic.
3-Benzyloxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
5-Hydroxybenzonitrile: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness: 3-Benzyloxy-5-hydroxybenzonitrile is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
3-hydroxy-5-phenylmethoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWMVSRQFQPUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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